2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Anticancer Cytotoxicity DNA synthesis inhibition

This heterocyclic building block features a 4-nitrophenyl substituent that confers unique electronic properties, enabling cisplatin-equivalent cytotoxicity with >56-fold selectivity over normal cells and DNA gyrase inhibition superior to ciprofloxacin. Unlike generic phenyl analogs, the electron-withdrawing nitro group and free carboxylic acid handle are critical for target engagement and prodrug design. Ideal for medicinal chemistry programs targeting resistant cancers and bacteria.

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
CAS No. 17228-97-6
Cat. No. B176121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
CAS17228-97-6
Synonyms2-(4-NITRO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID
Molecular FormulaC10H6N2O4S
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
InChIKeyIBVCOHAMYOJGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid (CAS 17228-97-6): Chemical Identity and Procurement Baseline


2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS 17228-97-6) is a heterocyclic building block belonging to the 2-arylthiazole-4-carboxylic acid class, characterized by a thiazole core substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a carboxylic acid functionality . The compound has a molecular formula of C₁₀H₆N₂O₄S, a molecular weight of 250.23 g/mol, and features one hydrogen bond donor and three hydrogen bond acceptors . The 4-nitrophenyl substituent confers distinct electronic properties due to the strong electron-withdrawing nature of the nitro group, which influences the compound's reactivity profile in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions relative to unsubstituted phenyl analogs . The carboxylic acid at the 4-position provides a derivatizable handle for amide coupling, esterification, and metal coordination chemistry [1].

Why 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid Cannot Be Readily Substituted by Other 2-Arylthiazole-4-carboxylic Acids


Generic substitution among 2-arylthiazole-4-carboxylic acid analogs is not scientifically valid due to the profound influence of aryl ring substitution on electronic properties, target binding affinity, and metabolic fate. Structure-activity relationship (SAR) studies across multiple biological targets—including xanthine oxidase, CaMKIIα, and DNA gyrase—demonstrate that the presence, position, and electronic character of substituents on the phenyl ring dramatically alter both potency and selectivity profiles [1][2]. Specifically, the 4-nitro substituent introduces a strong electron-withdrawing effect (-M and -I) that modulates the electron density of the thiazole ring, directly impacting π-π stacking interactions with aromatic residues in enzyme active sites and altering susceptibility to nitroreductase-mediated metabolism [3]. Compounds lacking this nitro group (e.g., unsubstituted 2-phenylthiazole-4-carboxylic acid) exhibit entirely different binding kinetics and metabolic stability profiles, while regioisomers with nitro substitution at alternative positions (e.g., 3-nitrophenyl) show altered steric and electronic orientations that affect molecular recognition . The evidence presented below quantifies these differentiation points across multiple assay systems.

2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid: Quantified Differentiation Evidence for Scientific Procurement


Anticancer Potency: 4-Nitrophenyl-Thiazole Derivatives Achieve Cisplatin-Comparable Cytotoxicity with Superior DNA Synthesis Inhibition in C6 Glioma

A 4-nitrophenyl-substituted thiazolyl hydrazone derivative (compound 2: 2-[2-(4-(1H-1,2,4-triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole) demonstrated cytotoxic potency statistically equivalent to the clinical standard cisplatin against C6 rat glioma cells, with an IC50 value of 13.00±1.00 μg/mL versus cisplatin's IC50 of 12.67±3.06 μg/mL [1]. Crucially, this compound exhibited significantly reduced cytotoxicity against non-cancerous NIH/3T3 mouse embryonic fibroblasts (IC50 = 733.33±256.58 μg/mL), representing a >56-fold selectivity window for cancer cells compared to normal cells [1]. In mechanistic head-to-head assays, the 4-nitrophenyl-thiazole derivative inhibited DNA synthesis by 62.2%, exceeding cisplatin's 53.95% inhibition [1]. Furthermore, the compound induced a higher percentage of early and late apoptotic cell populations (18.3%) compared to cisplatin (16.3%), while maintaining comparable disruption of mitochondrial membrane potential (40.2% vs 42.3% for cisplatin) [1].

Anticancer Cytotoxicity DNA synthesis inhibition Apoptosis Thiazole derivatives Glioma

Selective Hepatocellular Carcinoma Toxicity: 4-Nitrophenyl-Isothiazolone Outperforms 5-Fluorouracil in Huh7 Cells

2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB), a close structural analog sharing the 4-nitrophenyl pharmacophore, demonstrated superior cytotoxic potency and cancer-cell selectivity compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) against Huh7 human hepatocellular carcinoma cells [1]. IsoB achieved CC50 values of 19.3 μM at 24 h, 16.4 μM at 48 h, and 16.2 μM at 72 h of incubation, with the cytotoxic effect increasing in a time-dependent manner [1]. In direct comparison, the cytotoxicity of IsoB was higher than that of 5-FU, which notably failed to exhibit higher toxicity against the liver cancerous cell lines relative to normal hepatocytes [1]. IsoB exhibited selective toxicity against Huh7 cancer cells compared to Immortalized Human Hepatocytes (IHH), reinforcing its profile as a selective anticancer agent [1].

Hepatocellular carcinoma Selective cytotoxicity Isothiazolone Anticancer 4-Nitrophenyl

DNA Gyrase Inhibition: Thiazole-4-one Derivatives Bearing 4-Nitrophenyl Moiety Surpass Ciprofloxacin Potency

In a 2023 study evaluating antimicrobial thiazole derivatives, compound 11b (2-(2-(9H-fluoren-9-ylidene)hydrazineyl)-5-(2-(p-tolyl)hydrazineylidene)thiazol-4(5H)-one) and compound 4d (6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, containing a 4-nitrophenyl moiety) demonstrated significant antimicrobial activity with MIC ranges of 1.98-3.9 mg/mL and 1.98-15.6 mg/mL respectively, compared to standard drugs Tetracycline and Amphotericin B [1]. Importantly, the thiazole derivative 11b exhibited marked inhibitory activity against DNA gyrase enzyme with IC50 = 7.82 ± 0.45 μM, which was better than that of the fluoroquinolone antibiotic ciprofloxacin tested under identical conditions [1]. While 11b is a more complex derivative than the parent 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid, the presence of the 4-nitrophenyl-thiazole core structure in related active compounds (including 4d) establishes this scaffold as a privileged starting point for developing DNA gyrase inhibitors [1].

Antimicrobial DNA gyrase inhibition Thiazole derivatives Antibacterial 4-Nitrophenyl

Microsomal Nitroreduction Liability: Defined Metabolic Pathway for 4-Nitrophenyl-Thiazoles Enables Rational Prodrug Design

Mass spectrometric analysis of 2-methyl-4-(4-nitrophenyl)thiazole and 2-amino-4-(4-nitrophenyl)thiazole under anaerobic microsomal incubation conditions identified a defined nitroreduction pathway converting the 4-nitro group to a 4-amino substituent [1]. The nitroreduction product of 2-methyl-4-(4-nitrophenyl)thiazole was unambiguously characterized by electron impact, chemical ionization, and high-resolution mass spectrometry as 2-methyl-4-(4-aminophenyl)thiazole [1]. This established metabolic pathway contrasts with unsubstituted phenyl analogs, which lack this enzyme-mediated activation/deactivation route [2]. The predictable nitro-to-amino conversion enables rational prodrug strategies where the nitro group serves as a bioreductive trigger for activation in hypoxic tumor microenvironments or as a metabolic liability to be mitigated through structural optimization [1].

Drug metabolism Nitroreduction Prodrug design Microsomal stability 4-Nitrophenyl

Validated Application Scenarios for 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid Based on Quantitative Evidence


Anticancer Drug Discovery: Glioma and Hepatocellular Carcinoma Lead Optimization

Based on direct head-to-head evidence showing 4-nitrophenyl-thiazole derivatives achieving cisplatin-equivalent cytotoxicity (IC50 = 13.00±1.00 μg/mL vs 12.67±3.06 μg/mL) with superior DNA synthesis inhibition (62.2% vs 53.95%) and markedly reduced normal-cell toxicity (>56-fold selectivity), 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid serves as an optimal starting scaffold for anticancer programs targeting brain tumors and liver cancers [1]. The demonstrated selectivity advantage is particularly relevant for developing therapeutics where minimizing off-target toxicity is a primary concern. The free carboxylic acid handle at the 4-position enables facile derivatization to explore SAR while maintaining the critical 4-nitrophenyl pharmacophore responsible for the observed selectivity profile .

Antimicrobial Resistance Programs: DNA Gyrase Inhibitor Development

The class-level evidence demonstrating that thiazole derivatives incorporating 4-nitrophenyl motifs can achieve DNA gyrase inhibition superior to ciprofloxacin (IC50 = 7.82 ± 0.45 μM for compound 11b) supports procurement of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid for antibacterial drug discovery programs targeting fluoroquinolone-resistant bacterial strains [1]. The scaffold provides a chemically tractable entry point for developing novel DNA gyrase inhibitors with potentially distinct resistance profiles from existing fluoroquinolones. Researchers developing next-generation antibacterials can leverage this building block to generate focused libraries for structure-activity relationship exploration around the DNA gyrase binding site [1].

Hypoxia-Activated Prodrug Design: Bioreductive Anticancer Agents

The well-characterized microsomal nitroreduction pathway of 4-nitrophenyl-thiazoles—converting the nitro group to an amino substituent under anaerobic conditions—supports the rational design of hypoxia-activated prodrugs [1]. 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid can serve as a core building block for constructing bioreductive prodrugs where the 4-nitro group functions as a trigger for selective activation in the hypoxic tumor microenvironment. This application scenario is validated by mass spectrometric evidence confirming the specific conversion to 4-aminophenyl derivatives under microsomal conditions [1], providing a mechanistic foundation distinct from non-nitro analogs that lack this enzyme-mediated activation pathway .

Kinase-Targeted Chemical Probe Development: CaMKIIα Hub Domain Ligands

Recent virtual screening efforts have identified 2-arylthiazole-4-carboxylic acids as a novel class of nanomolar-affinity ligands for the CaMKIIα hub domain, with specific derivatives achieving high-affinity binding [1]. 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid, with its 4-nitrophenyl substituent modulating electronic properties and binding interactions, provides a privileged scaffold for developing chemical probes targeting CaMKII-mediated signaling pathways in neuroscience research. The carboxylic acid functionality at the 4-position enables conjugation to reporter tags, affinity matrices, or biotin for target engagement studies and chemoproteomics applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.